molecular formula C23H31N3O B11391937 5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11391937
M. Wt: 365.5 g/mol
InChI Key: VHJWQMUGOBJFQY-UHFFFAOYSA-N
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Description

5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety and the diazatricyclic core makes it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the construction of the diazatricyclic core through cyclization reactions, often using strong acids like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and subsequent cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The diazatricyclic core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its combination of the indole moiety with the diazatricyclic core, providing a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

5-butyl-2-(1-ethylindol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H31N3O/c1-4-6-11-23-15-25-13-22(3,21(23)27)14-26(16-23)20(25)18-12-24(5-2)19-10-8-7-9-17(18)19/h7-10,12,20H,4-6,11,13-16H2,1-3H3

InChI Key

VHJWQMUGOBJFQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC)C

Origin of Product

United States

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